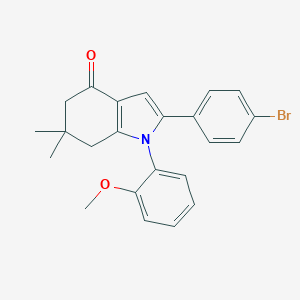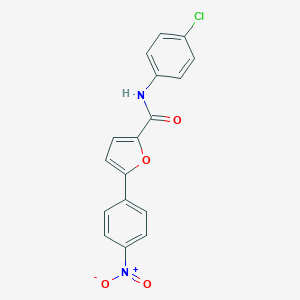
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure It features a bromophenyl group, a methoxyphenyl group, and a tetrahydroindolone core
Métodos De Preparación
The synthesis of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling with the tetrahydroindolone core. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can form specific interactions with these targets, while the tetrahydroindolone core provides structural stability. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:
2-(4-chlorophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and interactions.
2-(4-bromophenyl)-1-(2-hydroxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capabilities.
2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ol: The hydroxyl group in place of the ketone can alter the compound’s chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22BrNO2 |
|---|---|
Peso molecular |
424.3g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO2/c1-23(2)13-20-17(21(26)14-23)12-19(15-8-10-16(24)11-9-15)25(20)18-6-4-5-7-22(18)27-3/h4-12H,13-14H2,1-3H3 |
Clave InChI |
XPNWTMFHRKDGLM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-Bromo-3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413184.png)
![N-[3-(2,4-dichlorophenyl)-2-propenylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413185.png)
![N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide](/img/structure/B413186.png)
![2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413187.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B413188.png)
![5,7-dibromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]indol-2-one](/img/structure/B413189.png)
![4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413195.png)
![2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
![4-Bromo-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413197.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413198.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)

![14-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-10,12-tetradecadiynoic acid](/img/structure/B413205.png)
